molecular formula C15H19N3O4S B2889974 ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1298061-62-7

ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2889974
CAS No.: 1298061-62-7
M. Wt: 337.39
InChI Key: XURBHQJPDPHDDC-UHFFFAOYSA-N
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Description

Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a sulfonamide group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the sulfonamide group and the esterification process. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process. Purification steps such as recrystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s sulfonamide group is known for its biological activity, including antibacterial and antifungal properties. It is studied for its potential use in developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects. The pyrazole ring and ester group also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(N-(4-methylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(4-chlorophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(N-(4-bromophenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(N-(4-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring. This structural feature can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. The ethyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 3-[(4-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-11-6-8-12(9-7-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURBHQJPDPHDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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